molecular formula C20H23NO B8580594 9-((5-Hydroxypentyl)aminomethyl)anthracene CAS No. 191417-53-5

9-((5-Hydroxypentyl)aminomethyl)anthracene

Cat. No. B8580594
M. Wt: 293.4 g/mol
InChI Key: MHHSSODUJUUNIL-UHFFFAOYSA-N
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Patent
US06750311B1

Procedure details

A solution of anthraldehyde (9.595 g, 0.0465 mol) and 5-amino-1-pentanol (15.00 g, 0.116 mol) dissolved in 500 mL ethanol at 0° C. was stirred for 3 h. After warming to room temperature the solvent was removed under reduced pressure, and 150 mL of ethanol containing NaBH4 (4.65 g, 0.1229 mol) was added slowly with stirring. The resulting mixture was allowed to stir overnight. The ethanol was removed under reduced pressure and to the brown oil/solid mixture was added 150 mL diethyl ether. Water was added dropwise to this solution until the evolution of hydrogen ceased, followed by the addition of 500 mL water. The ether phase was isolated, washed with 2×50 mL water, dried over sodium sulfate and filtered on a sintered-glass frit. Removal of the solvent afforded 12.17 g (89.2% yield) of 5 as a golden solid; 1H NMR (300.13 MHz, CD3CN) δ1.51 (m, 6H), 2.81 (t, 2H), 3,49 (t, 2H), 4.68 (s, 2H), 7.52 (m, 4H), 8.05 (d, 2H), 8.44 (m, 3H); 13C-{1H} NMR (75.4 MHz, CDCl3) δ133.1, 132.0, 131.7, 130.4, 128.6, 127.4, 126.2, 125.1, 62.9, 51.1, 45.8, 33.5, 30.3, 24.8.
Quantity
9.595 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
4.65 g
Type
reactant
Reaction Step Two
Name
Yield
89.2%

Identifiers

REACTION_CXSMILES
[C:1]1(C=O)[C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.[NH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][OH:23].[BH4-].[Na+].[CH2:26](O)C>>[OH:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][NH:17][CH2:26][C:6]1[C:5]2[C:14]([CH:13]=[C:12]3[C:7]=1[CH:8]=[CH:9][CH:10]=[CH:11]3)=[CH:1][CH:2]=[CH:3][CH:4]=2 |f:2.3|

Inputs

Step One
Name
Quantity
9.595 g
Type
reactant
Smiles
C1(=CC=CC2=CC3=CC=CC=C3C=C12)C=O
Name
Quantity
15 g
Type
reactant
Smiles
NCCCCCO
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
4.65 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure, and 150 mL of ethanol
ADDITION
Type
ADDITION
Details
was added slowly
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed under reduced pressure and to the brown oil/solid mixture
ADDITION
Type
ADDITION
Details
was added 150 mL diethyl ether
ADDITION
Type
ADDITION
Details
Water was added dropwise to this solution until the evolution of hydrogen
ADDITION
Type
ADDITION
Details
followed by the addition of 500 mL water
CUSTOM
Type
CUSTOM
Details
The ether phase was isolated
WASH
Type
WASH
Details
washed with 2×50 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered on a sintered-glass frit
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCCCCNCC=1C2=CC=CC=C2C=C2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 12.17 g
YIELD: PERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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